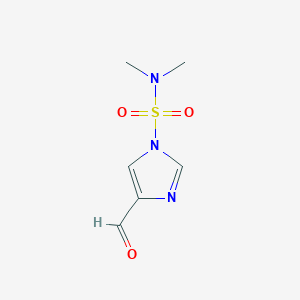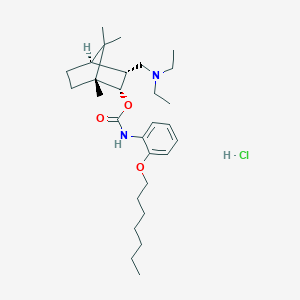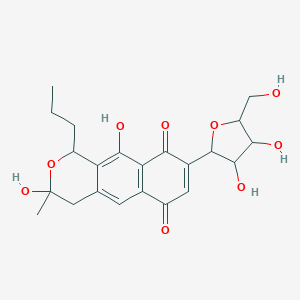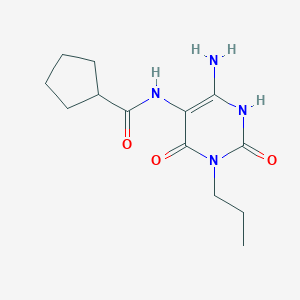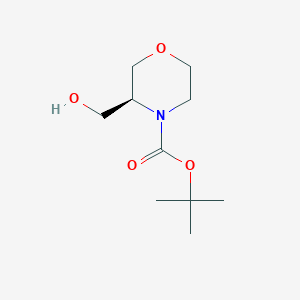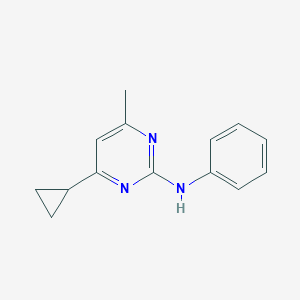![molecular formula C17H23NO2S B131849 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid CAS No. 155058-80-3](/img/structure/B131849.png)
3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid, also known as MAPS, is a novel psychoactive compound that has gained attention in recent years due to its potential therapeutic applications. MAPS belongs to the class of phenethylamines and is structurally similar to MDMA (Ecstasy). MAPS has been shown to have a unique pharmacological profile that sets it apart from other psychoactive compounds.
Wirkmechanismus
The exact mechanism of action of 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid is not fully understood, but it is believed to work by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid has been shown to have a unique pharmacological profile that sets it apart from other psychoactive compounds, such as MDMA. 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid has been shown to have a lower potential for abuse and dependence than MDMA, making it a promising candidate for therapeutic use.
Biochemische Und Physiologische Effekte
3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid has also been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid has a number of advantages and limitations for lab experiments. One advantage is that it has a unique pharmacological profile that sets it apart from other psychoactive compounds, such as MDMA. 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid has been shown to have a lower potential for abuse and dependence than MDMA, making it a promising candidate for therapeutic use. One limitation is that there is limited research on the long-term effects of 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid, and more research is needed to fully understand its potential therapeutic applications.
Zukünftige Richtungen
There are a number of future directions for research on 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid. One direction is to further investigate its potential therapeutic applications in the treatment of various mental health disorders, including PTSD, anxiety, and depression. Another direction is to study the long-term effects of 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid and its potential for abuse and dependence. Additionally, more research is needed to fully understand the mechanism of action of 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid and its biochemical and physiological effects.
Synthesemethoden
3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ammonium acetate to form 3,4-methylenedioxyamphetamine (MDA). MDA is then reacted with methylamine to form N-methyl-3,4-methylenedioxyamphetamine (MDMA), which is further reacted with 8-bromo-2-hydroxyoctane to form 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid.
Wissenschaftliche Forschungsanwendungen
3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid has been studied for its potential therapeutic applications in the treatment of various mental health disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression. 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid has been shown to have a unique pharmacological profile that sets it apart from other psychoactive compounds, such as MDMA. 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid has been shown to have a lower potential for abuse and dependence than MDMA, making it a promising candidate for therapeutic use.
Eigenschaften
CAS-Nummer |
155058-80-3 |
|---|---|
Produktname |
3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid |
Molekularformel |
C17H23NO2S |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C17H23NO2S/c1-18-13-7-8-14(18)10-12(9-13)11-16(17(19)20)21-15-5-3-2-4-6-15/h2-6,12-14,16H,7-11H2,1H3,(H,19,20) |
InChI-Schlüssel |
LFGIXRSSSRADHA-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1CC(C2)CC(C(=O)O)SC3=CC=CC=C3 |
Kanonische SMILES |
CN1C2CCC1CC(C2)CC(C(=O)O)SC3=CC=CC=C3 |
Synonyme |
N-methyltropan-3-yl 2-(phenylthio)propionate NMT-3-PTP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



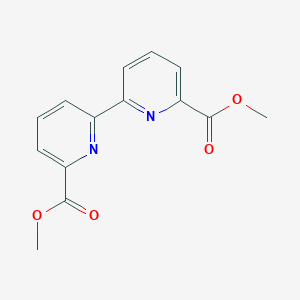
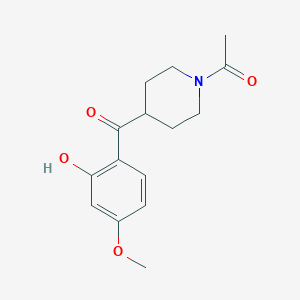
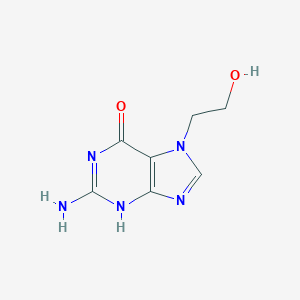
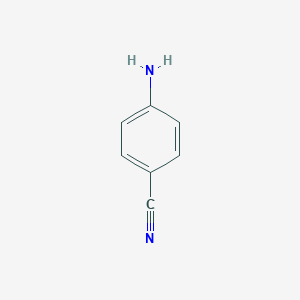
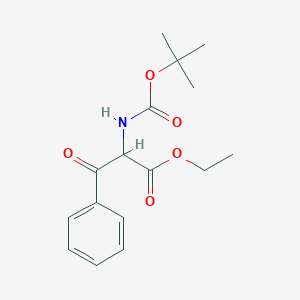
![Dodecyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B131779.png)
![2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol](/img/structure/B131781.png)
